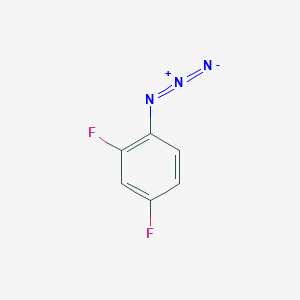

1-Azido-2,4-difluorobenzene

Description

Significance of Aryl Azides in Modern Chemical Research

Aryl azides are a class of energy-rich molecules that serve as versatile building blocks in a multitude of chemical transformations. sigmaaldrich.comresearchgate.net Their utility stems primarily from the azide (B81097) functional group, which can undergo a wide array of reactions, most notably the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". sigmaaldrich.comnih.govbachem.com This reaction allows for the straightforward formation of stable 1,2,3-triazole rings, which are valuable scaffolds in medicinal chemistry and materials science. smolecule.com Beyond cycloadditions, aryl azides can be transformed into other important functional groups. For instance, they can be reduced to form primary amines or can generate highly reactive nitrene intermediates upon thermal or photolytic activation, enabling C-H insertion and amination reactions. researchgate.netrsc.org This diverse reactivity makes aryl azides indispensable tools for constructing complex molecules, including pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.comresearchgate.netacs.org

Unique Reactivity Profile of Fluorinated Azidobenzene (B1194522) Derivatives

The introduction of fluorine atoms onto the aromatic ring of an aryl azide, as seen in 1-Azido-2,4-difluorobenzene, imparts unique and often enhanced reactivity compared to their non-fluorinated counterparts. researchgate.netnih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly influence the electronic properties of the molecule. nih.gov This can lead to altered reaction kinetics and, in some cases, novel reaction pathways. beilstein-institut.de For instance, multifluorinated aryl azides have shown great potential in the development of improved bioorthogonal reactions, such as faster strain-promoted azide-alkyne cycloadditions (SPAAC) and Staudinger reactions. researchgate.netnih.gov The fluorine substituents can also enhance the stability of the molecule and influence its interactions in biological systems, making fluorinated azidobenzene derivatives particularly attractive for applications in chemical biology and drug discovery. sigmaaldrich.comnih.gov

Scope and Academic Relevance of this compound

This compound stands out as a particularly relevant compound for academic and industrial research due to the specific arrangement of its functional groups. The presence of two fluorine atoms enhances its reactivity and provides a handle for studying the effects of fluorine substitution in chemical reactions. smolecule.com It serves as a key intermediate in the synthesis of various heterocyclic compounds and is a valuable tool for bioconjugation, allowing for the labeling of biomolecules. smolecule.comnih.gov Its applications extend to materials science, where it can be used to develop functional materials with specific electronic properties. smolecule.com The compound's utility in click chemistry for forming triazoles makes it a staple in synthetic organic chemistry laboratories. smolecule.com

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 91229-55-9 | nih.govsynhet.com |

| Molecular Formula | C₆H₃F₂N₃ | nih.gov |

| Molecular Weight | 155.10 g/mol | nih.gov |

| SMILES | C1=CC(=C(C=C1F)F)N=[N+]=[N-] | nih.gov |

| InChI | InChI=1S/C6H3F2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | nih.gov |

| InChIKey | YMCOFIHJJULAOJ-UHFFFAOYSA-N | nih.gov |

Key Reactions and Transformations

This compound is a versatile reagent that participates in several important organic reactions.

1,3-Dipolar Cycloadditions

The most prominent reaction of this compound is its participation in 1,3-dipolar cycloadditions with alkynes to form 1,2,3-triazoles. smolecule.comvulcanchem.com This reaction, often catalyzed by copper(I) in the Huisgen cycloaddition, is a prime example of click chemistry, known for its high efficiency and specificity. smolecule.comnih.gov

Nucleophilic Substitution

The azide group can be displaced through nucleophilic substitution reactions. A significant transformation is the reduction of the azide to a primary amine using reducing agents, making it a useful precursor for various nitrogen-containing compounds. smolecule.com

Nitrene Formation

Upon thermolysis or photolysis, this compound can extrude dinitrogen gas (N₂) to form a highly reactive 2,4-difluorophenylnitrene intermediate. researchgate.netacs.org This nitrene can then undergo a variety of reactions, including insertion into C-H bonds and addition to π systems.

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2N3/c7-4-1-2-6(10-11-9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCOFIHJJULAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655596 | |

| Record name | 1-Azido-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91229-55-9 | |

| Record name | 1-Azido-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Azido 2,4 Difluorobenzene and Its Analogues

Nucleophilic Substitution Reactions in the Synthesis of 1-Azido-2,4-difluorobenzene

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of aryl azides, including this compound. This approach involves the displacement of a leaving group on the aromatic ring by the azide (B81097) anion (N₃⁻). The success of this reaction is often dependent on the presence of electron-withdrawing groups on the aryl substrate, which activate the ring towards nucleophilic attack. uni-muenchen.de

Halogenation and Subsequent Azidation Routes

A common and direct method for the synthesis of this compound involves the reaction of a halogenated precursor, such as 2,4-difluorobromobenzene, with an azide salt, typically sodium azide (NaN₃). smolecule.com This reaction is a classic example of nucleophilic aromatic substitution. The fluorine atoms on the benzene (B151609) ring act as activating groups, facilitating the displacement of the bromo-substituent by the azide ion. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the reactants and facilitate the substitution process. Careful control of reaction conditions is necessary to minimize the formation of side products.

The general scheme for this reaction is as follows: C₆H₃F₂Br + NaN₃ → C₆H₃F₂N₃ + NaBr

This method is widely applicable for the synthesis of various aryl azides from their corresponding aryl halides. tulane.edu Copper-catalyzed versions of this reaction have also been developed to improve efficiency and expand the scope of compatible substrates. researchgate.netthieme-connect.com

Nitro Group Displacement Strategies

One-pot syntheses starting from aromatic nitro compounds have been developed, offering an efficient route to aryl azides under mild conditions with good to excellent yields. researchgate.net These methods often involve the in-situ reduction of the nitro group to an amine, followed by diazotization and subsequent azidation. However, direct displacement of the nitro group is also a viable pathway. The reactivity of nitroarenes in photochemical processes has also been explored, expanding the toolkit for these transformations. researchgate.net

Direct Azidation Approaches

Direct azidation methods aim to introduce the azide group onto the aromatic ring without the pre-functionalization of a leaving group like a halogen or a nitro group. These methods often involve the direct functionalization of a C-H bond. rsc.org

One of the most prevalent direct azidation methods involves the diazotization of an aromatic amine followed by treatment with an azide source. organic-chemistry.orgresearchgate.net For the synthesis of this compound, this would typically start from 2,4-difluoroaniline (B146603). The amine is first converted to a diazonium salt using a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in an acidic medium. The resulting diazonium salt is then reacted with sodium azide to yield the desired aryl azide. organic-chemistry.org This two-step, one-pot procedure is a widely used and versatile method for preparing a broad range of aryl azides. organic-chemistry.orgscispace.com

Recent advancements in this area include the use of stable diazonium salt intermediates, such as arenediazonium tosylates, which are safer to handle than traditional diazonium salts and react readily with sodium azide in water at room temperature. organic-chemistry.orgsorbonne-universite.fr

One-Pot and Modified Synthetic Protocols for Aryl Azides

To improve the efficiency, safety, and environmental friendliness of aryl azide synthesis, various one-pot and modified protocols have been developed. These methods often combine multiple reaction steps into a single procedure, avoiding the isolation of potentially hazardous intermediates.

Sodium Azide-Free Methodologies

Given the potential hazards associated with sodium azide, methods that avoid its direct use are of significant interest. scielo.br One such strategy involves the in-situ generation of the azide reagent. For instance, a one-pot synthesis from anilines can be achieved using hydrazine (B178648) hydrate (B1144303) and a nitrite source. In this process, the nitrite serves both to diazotize the aniline (B41778) and to react with hydrazine to form the azide in situ. scielo.br Another approach utilizes organotin azides, such as tributyltin azide, as a recoverable and effective azide source in the presence of an acid. conicet.gov.ar

Phase-Transfer Catalysis in Azidation Reactions

Phase-transfer catalysis (PTC) provides a powerful tool for conducting reactions between reactants located in different immiscible phases, such as an aqueous phase containing the azide salt and an organic phase containing the aryl halide. researchgate.netbiomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the azide anion from the aqueous phase to the organic phase, where it can react with the substrate. biomedres.us

This methodology has been successfully applied to the synthesis of nitrophenyl and fluorophenyl azides via nucleophilic aromatic substitution on halogenated benzenes. researchgate.net The use of a phase-transfer catalyst like tetraethylammonium (B1195904) tetrafluoroborate (B81430) can enable the reaction to proceed under mild temperatures (25°C to 70°C) over several hours. researchgate.net Asymmetric azidation reactions have also been developed using chiral phase-transfer catalysts to produce enantioenriched nitrogen-containing molecules. nih.govacs.org

Stereoselective and Asymmetric Azidation Techniques

The synthesis of chiral molecules containing an azido (B1232118) group, especially those with a difluorobenzene scaffold, relies on sophisticated catalytic systems that can control the three-dimensional arrangement of atoms during the reaction. These methods are broadly categorized into chiral chemical catalysis and enzyme-catalyzed processes.

Chiral Azidation Approaches

Chemical methods for asymmetric azidation often utilize a chiral catalyst to create a stereochemically defined C-N₃ bond. These approaches typically involve the reaction of a prochiral substrate with an azide source in the presence of a substoichiometric amount of a chiral catalyst.

One prominent strategy is the use of hydrogen bonding phase-transfer catalysis (HB-PTC) for the enantioselective azidation of β-chloroamines. nih.govacs.org In this method, a chiral bisurea catalyst facilitates the reaction between the substrate and an inorganic azide salt, such as sodium azide (NaN₃). The reaction proceeds through the in-situ formation of a meso-aziridinium intermediate, which is then subjected to a ring-opening by the azide nucleophile. The chiral catalyst forms a complex with the azide anion through hydrogen bonds, controlling the facial selectivity of the nucleophilic attack on the aziridinium (B1262131) ion and thus inducing enantioselectivity. nih.govacs.orgresearchgate.net

Research has demonstrated the feasibility of this method using a chiral BINAM-derived bisurea catalyst, (S)-1k, with 1,2-difluorobenzene (B135520) serving as the solvent. nih.govacs.org The study highlights that phase-transfer is crucial for enantioinduction; using a soluble azide source like tetrabutylammonium (B224687) azide in the presence of the catalyst resulted in a racemic product. nih.govacs.org Optimization of reaction conditions, such as lowering the temperature and adjusting catalyst and azide loading, has been shown to significantly enhance enantioselectivity. nih.govacs.org

| Substrate | Catalyst (mol %) | Azide Source (equiv) | Temp (°C) | Yield (%) | Enantiomeric Ratio (e.r.) | Ref |

| (±)-β-Chloroamine (2a) | (S)-1k (5) | NaN₃ | RT | 80 | 85:15 | acs.org |

| (±)-β-Chloroamine (2a) | (S)-1k (10) | NaN₃ (2.4) | -20 | 74 | 93.5:6.5 | nih.govacs.org |

| (±)-β-Chloroamine (2a) | (S)-BINAM (S)-1l (5) | NaN₃ | RT | 74 | Decreased vs (S)-1k | acs.org |

Table 1: Asymmetric Azidation of a Model β-Chloroamine via Hydrogen Bonding Phase-Transfer Catalysis.

Another approach involves the desymmetrization of meso-aziridines through catalytic ring-opening with an azide source like trimethylsilyl (B98337) azide. rsc.org Chiral phosphoric acids have been employed as Brønsted acid organocatalysts for this transformation, activating the aziridine (B145994) towards nucleophilic attack by the azide and yielding β-azido amino derivatives with high enantioselectivity. rsc.org

Enzyme-Catalyzed Azidation Processes

Biocatalysis offers a powerful and sustainable alternative for asymmetric azidation, leveraging the inherent stereoselectivity of enzymes. These processes often involve the kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates.

Halohydrin dehalogenases (HHDHs) have proven particularly effective in synthesizing chiral fluorinated building blocks. nih.govirb.hr These enzymes can catalyze the nucleophilic ring-opening of racemic epoxides with azide ions. For instance, a mutant enzyme, HheC-W249P, has been used for the kinetic resolution of various fluorinated styrene (B11656) oxide derivatives. The enzyme facilitates the azidolysis of one enantiomer of the epoxide with high selectivity, leaving the other enantiomer unreacted. This process yields both highly enantiopure β-azido alcohols and the corresponding epoxides. irb.hr The reaction tolerates high substrate concentrations and has been successfully applied on a preparative scale. irb.hr

| Substrate | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) | Ref |

| Racemic 4-trifluoromethylstyrene oxide | HheC-W249P | (R)-2-azido-1-(4-trifluoromethylphenyl)ethanol | 38 | 97% | irb.hr |

Table 2: Preparative Scale Biocatalytic Azidolysis of a Fluorinated Styrene Oxide.

Other enzymatic strategies include the use of non-heme Fe(II)/α-ketoglutarate-dependent (αKG) halogenases, such as SyrB2, which can catalyze direct C-H azidation when chloride is replaced by azide in the reaction medium. rsc.org While this has been demonstrated on non-aromatic substrates, it points to the potential for engineered enzymes to perform direct, stereoselective C-H azidation on complex molecules. rsc.org

Furthermore, engineered cytochrome P450 variants have been developed to catalyze intermolecular aziridination of olefins with high enantioselectivity and productivity. acs.orgnih.gov This reaction, which has no natural counterpart, involves the reaction of substituted styrenes with an azide source to form chiral aziridines, demonstrating the power of directed evolution to create novel biocatalytic functions. nih.gov

Advanced Reaction Chemistry of 1 Azido 2,4 Difluorobenzene

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of modern synthetic chemistry, providing a powerful means to construct cyclic compounds. The azide (B81097) group in 1-azido-2,4-difluorobenzene serves as a classic 1,3-dipole, enabling its participation in a variety of cycloaddition reactions to form five-membered heterocycles.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, a class of reactions known for their reliability, high yields, and simplicity. wikipedia.org This reaction unites an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov

Mechanistic Investigations of CuAAC (e.g., Concerted vs. Stepwise)

Unlike the thermal Huisgen 1,3-dipolar cycloaddition, the copper-catalyzed variant does not proceed via a concerted pericyclic mechanism. wikipedia.orgwikipedia.org Extensive mechanistic studies and computational analysis indicate a stepwise process. nih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide species from the terminal alkyne. nih.gov The azide, in this case, this compound, then coordinates to the copper center. The reaction proceeds through a sequence of steps that may involve a six-membered copper(III) metallacycle intermediate before reductive elimination yields the stable 1,2,3-triazole ring. ijrpc.com While the initial proposals involved a mononuclear copper catalyst, subsequent kinetic studies have suggested that the transition state may involve two copper atoms, indicating a more complex, dinuclear mechanism in some cases. wikipedia.orgresearchgate.netacs.org

Regioselectivity and Stereoselectivity in Triazole Formation

One of the most significant advantages of the CuAAC reaction is its exceptional regioselectivity. The reaction between an azide and a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgnih.gov This is in stark contrast to the uncatalyzed thermal reaction, which typically produces a mixture of both 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.org The high regioselectivity of CuAAC is a direct consequence of the stepwise, copper-mediated mechanism which directs the formation of a single isomer. Stereoselectivity is generally not a factor in the formation of the aromatic triazole ring itself, as the reaction involves sp-hybridized (alkyne) and sp2-hybridized (azide) centers.

Influence of Fluoro-Substitution on CuAAC Reactivity

The electronic nature of the substituents on both the azide and alkyne components can significantly impact the rate of the CuAAC reaction. Research has shown that azides bearing electron-withdrawing groups exhibit faster reaction rates. ekb.eg The this compound molecule contains two strongly electron-withdrawing fluorine atoms on the phenyl ring. These substituents decrease the electron density on the azide group, making it more electrophilic and thus more reactive toward the copper acetylide intermediate. This electronic effect leads to an acceleration of the cycloaddition step. The enhanced reactivity of fluorinated azides makes them valuable substrates for click chemistry applications where rapid reaction times are desirable. sigmaaldrich.com

Table 1: Illustrative Relative Reaction Rates in CuAAC Based on Aryl Azide Substitution

| Aryl Azide | Substituent Electronic Effect | Expected Relative Rate |

| Phenyl Azide | Neutral | 1.0 |

| 4-Nitrophenyl Azide | Strongly Electron-Withdrawing | > 1.0 |

| This compound | Strongly Electron-Withdrawing | > 1.0 |

| 4-Methoxyphenyl Azide | Electron-Donating | < 1.0 |

| This table illustrates the general principle that electron-withdrawing groups on the azide component accelerate the rate of the CuAAC reaction. Specific rate constants are dependent on the alkyne, solvent, and catalyst system used. |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. nih.govrsc.org This reaction is a copper-free variant of click chemistry that relies on the high intrinsic reactivity of a strained alkyne, typically a cyclooctyne (B158145) derivative. nih.gov The driving force for the reaction is the release of ring strain in the cyclooctyne upon undergoing the [3+2] cycloaddition with an azide. nih.gov

This compound is a suitable azide component for SPAAC reactions. It can react with various strained alkynes, such as dibenzocyclooctyne (DBCO) or difluorinated cyclooctyne (DIFO), to form triazole products without the need for a metal catalyst. magtech.com.cnresearchgate.net The reaction kinetics are often rapid, allowing for applications in bioconjugation under physiological conditions. nih.gov The rate of SPAAC is primarily dictated by the structure of the strained alkyne, with modifications such as fluorine substitution on the cyclooctyne ring known to increase reaction rates. nih.gov

Table 2: Common Strained Alkynes Used in SPAAC and Their Reactivity

| Strained Alkyne | Abbreviation | General Features |

| Cyclooctyne | OCT | First generation, moderate reactivity. |

| Difluorinated Cyclooctyne | DIFO | Electron-withdrawing fluorines increase rate. nih.gov |

| Dibenzocyclooctyne | DBCO / DIBO | Benzo-annulation increases strain and reactivity. nih.gov |

| Bicyclo[6.1.0]nonyne | BCN | High reactivity and good stability. |

| This compound, as an organic azide, can react with any of these strained alkynes to form the corresponding triazole product. |

Huisgen 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is the foundational thermal reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne). wikipedia.orgorganic-chemistry.org This reaction is mechanistically distinct from its catalyzed counterpart. It is a concerted, pericyclic process that proceeds through a single, cyclic transition state, classified as a [2s+4s] cycloaddition. organic-chemistry.org

The thermal reaction of this compound with an alkyne typically requires elevated temperatures to overcome a significant activation energy barrier. nih.gov A major drawback of this uncatalyzed method is the lack of regioselectivity. The reaction often yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers, which can be difficult to separate. wikipedia.orgorganic-chemistry.org The development of the highly regioselective CuAAC and the rapid SPAAC reactions has largely superseded the use of the thermal Huisgen cycloaddition for synthesizing specific triazole isomers.

Intermolecular and Intramolecular Cycloadditions

Aryl azides such as this compound are well-established 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles. These reactions are a cornerstone of click chemistry, providing efficient routes to 1,2,3-triazole heterocycles. The reaction can proceed via thermal or copper(I)-catalyzed pathways, the latter being known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Intermolecular Cycloadditions: In the presence of terminal or internal alkynes, this compound undergoes [3+2] cycloaddition to yield substituted 1-(2,4-difluorophenyl)-1H-1,2,3-triazoles. The fluorine substituents on the phenyl ring act as electron-withdrawing groups, influencing the electronic properties of the azide and the resulting triazole product. This reaction is highly modular, allowing for the synthesis of a diverse library of triazole compounds by varying the alkyne partner.

Intramolecular Cycloadditions: When the alkyne or another dipolarophile is tethered to the aryl azide through a suitable linker, an intramolecular cycloaddition can occur. This process is a powerful strategy for the synthesis of fused polycyclic and heterocyclic ring systems. The feasibility and regioselectivity of the intramolecular reaction are governed by the length and nature of the tether, which influences the ability of the molecule to adopt the required transition state geometry. For instance, benzynes generated in situ can participate in intramolecular [4+2] cycloadditions with tethered enynes to furnish highly condensed polycyclic aromatic compounds. nih.gov

| Reaction Type | Dipolarophile Example | Conditions | Product Type |

| Intermolecular [3+2] Cycloaddition | Phenylacetylene | Cu(I) catalyst, Solvent (e.g., THF/H₂O) | 1-(2,4-Difluorophenyl)-4-phenyl-1H-1,2,3-triazole |

| Intermolecular [3+2] Cycloaddition | Diethyl acetylenedicarboxylate | Heat (Thermal) | Diethyl 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate |

| Intramolecular [4+2] Cycloaddition | Tethered enyne | Benzyne generation | Fused polycyclic aromatic system |

Transformations Involving the Azide Moiety

The azide group is a versatile functional group that can be converted into other nitrogen-containing moieties, significantly expanding the synthetic utility of this compound.

The reduction of the azide group to a primary amine is a fundamental and widely used transformation. This reaction converts this compound into 2,4-difluoroaniline (B146603), a valuable building block in the pharmaceutical and agrochemical industries. epa.gov Several methods are available for this conversion.

Catalytic hydrogenation is a common and efficient method, typically employing catalysts such as palladium on carbon (Pd/C) with a hydrogen source. epa.govgoogle.com This process is generally clean and high-yielding. Alternative reduction methods include the use of metal hydrides like lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or dissolving metal reductions. Another important method is the Staudinger reduction, which involves treatment with a phosphine (B1218219) followed by hydrolysis. organic-chemistry.org

| Reagent/Catalyst | Conditions | Product | Yield |

| H₂, Pd/C | Solvent (e.g., Ethanol), Room Temperature | 2,4-Difluoroaniline | High |

| Triphenylphosphine (B44618), then H₂O | THF, then aqueous workup | 2,4-Difluoroaniline | High |

| NaBH₄/NiCl₂·6H₂O | Methanol, Room Temperature | 2,4-Difluoroaniline | Good to High |

The Aza-Wittig reaction is a powerful method for the formation of C=N double bonds. wikipedia.org The reaction proceeds via the initial formation of an iminophosphorane (or aza-ylide) from the reaction of this compound with a tertiary phosphine, such as triphenylphosphine. alfa-chemistry.comchem-station.com This intermediate is generally not isolated but is reacted in situ with a carbonyl compound (an aldehyde or ketone). wikipedia.org The iminophosphorane undergoes a [2+2] cycloaddition with the carbonyl group to form a four-membered oxazaphosphetane intermediate. This intermediate then collapses, eliminating a stable phosphine oxide (e.g., triphenylphosphine oxide) and forming the desired imine. researchgate.net This reaction provides a route to a wide variety of N-(2,4-difluorophenyl)imines, which are versatile intermediates for the synthesis of nitrogen-containing heterocycles. nih.gov

The Staudinger reaction involves the reaction of an azide with a tertiary phosphine to form an iminophosphorane. alfa-chemistry.comwikipedia.org The simple hydrolysis of this intermediate leads to a primary amine and a phosphine oxide, a process known as the Staudinger reduction. organic-chemistry.orgwikipedia.org This two-step process is a very mild method for converting azides to amines. wikipedia.org

The Staudinger ligation is an elegant modification of this reaction that creates an amide bond. sigmaaldrich.comthermofisher.com In this process, the phosphine reagent is engineered to contain an intramolecular electrophilic trap, typically a methyl ester, ortho to the phosphorus atom. sigmaaldrich.comnih.gov After the initial formation of the iminophosphorane from this compound, the nitrogen atom attacks the intramolecular ester trap. The subsequent hydrolysis of the rearranged intermediate yields a stable amide bond, covalently linking the 2,4-difluorophenyl moiety to the phosphine-derived fragment. raineslab.com This reaction is highly chemoselective and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native functional groups. sigmaaldrich.comthermofisher.comnih.gov

Formation and Reactivity of Nitrene Intermediates

The thermal or photochemical decomposition of this compound results in the extrusion of molecular nitrogen (N₂) and the formation of a highly reactive electron-deficient intermediate known as 2,4-difluorophenyl nitrene. amazonaws.comwikipedia.org Nitrenes are nitrogen analogues of carbenes and exist in either a singlet or triplet electronic state, which dictates their reactivity. aakash.ac.in The decomposition is the rate-limiting step in these reactions. researchgate.net

The generated 2,4-difluorophenyl nitrene can undergo several rapid subsequent reactions:

C-H Insertion: The nitrene can insert into aliphatic C-H bonds of solvent or other molecules, forming a new N-H and N-C bond to yield a secondary amine.

Cycloaddition: With alkenes, nitrenes can undergo cycloaddition to form aziridines. The stereospecificity of this reaction often depends on the spin state of the nitrene. aakash.ac.in

Ring Expansion/Contraction: Aryl nitrenes are known to undergo complex intramolecular rearrangements. For instance, ring expansion to a seven-membered dehydroazepine intermediate can occur, which may then be trapped by nucleophiles.

Dimerization: In the absence of other trapping agents, the nitrene intermediates can dimerize to form the corresponding azo compound, 2,2',4,4'-tetrafluoroazobenzene.

The specific pathway followed depends critically on the reaction conditions, including temperature, solvent, and the presence of other reactive species that can trap the nitrene intermediate. rsc.org

Photolytic Generation and Reactions of Aryl Nitrenes

Photolysis of aryl azides is a well-established method for generating highly reactive aryl nitrene intermediates by extrusion of molecular nitrogen. Upon irradiation with UV light, this compound decomposes to form the 2,4-difluorophenyl nitrene, a species with a nitrogen atom possessing only six valence electrons.

The generation process can be depicted as: C₆H₃F₂N₃ + hν → C₆H₃F₂N + N₂

Aryl nitrenes can exist in either a singlet or a triplet state, which have different reactivities. The singlet nitrene is a closed-shell species that typically undergoes concerted reactions, while the triplet nitrene is a diradical and reacts via radical pathways. Research on fluorinated aryl azides has revealed that the presence of fluorine atoms, particularly at the ortho positions, has a profound effect on the properties and reactivity of the generated nitrene. For instance, fluorine substitution has been shown to suppress the common intramolecular rearrangement of the nitrene into a seven-membered ring (a dehydroazepine), a reaction that often plagues the chemistry of simple phenylnitrene. nih.gov This suppression increases the lifetime of the fluorinated singlet phenylnitrenes, thereby favoring intermolecular reactions like C-H bond insertion and addition to π-systems. nih.gov

Studies on the photolysis of a similar compound, 4-azido-2,3,5,6-tetrafluorobenzoic acid, have demonstrated that irradiation in a crystalline state can produce a triplet nitrene that is remarkably stable, with a lifetime of days at room temperature. nsf.gov This stability is attributed to the crystal packing, which traps the extruded N₂ molecule adjacent to the nitrene, preventing reactive quenching. nsf.gov While the stability of 2,4-difluorophenyl nitrene is not as extreme, the electronic effect of the fluorine atoms contributes to a cleaner generation of the nitrene for subsequent synthetic applications.

The absolute rates of key reactions for aromatic nitrenes have been determined through flash photolysis studies. These reactions include diffusion-controlled recombination of two nitrene molecules and reaction with the parent azide group. rsc.org A comparatively slower, but synthetically crucial, reaction is hydrogen abstraction from the solvent. rsc.org

Table 1: Comparative Lifetimes and Reaction Rate Constants for Aromatic Nitrene Processes

| Reaction Process | Typical Rate Constant (in hexane) | Characteristic Half-life (in ethanol) | Reference |

|---|---|---|---|

| Nitrene Recombination | ~10⁹ L·mol⁻¹·s⁻¹ | Dependent on concentration | rsc.org |

| Reaction with Azido (B1232118) Group | ~10⁹ L·mol⁻¹·s⁻¹ | Dependent on concentration | rsc.org |

| Hydrogen Abstraction | Slower | ~2 x 10⁻⁴ s | rsc.org |

| Intramolecular Cyclization (2-nitrenobiphenyl) | N/A | ~8 x 10⁻⁴ s | rsc.org |

Intramolecular Cyclizations Involving Nitrenes

When an aryl azide bears a suitably positioned reactive group, the photolytically generated nitrene can undergo intramolecular cyclization, providing a powerful route for the synthesis of nitrogen-containing heterocycles. researchgate.net A classic example is the cyclization of 2-azidobiphenyl, which upon photolysis, generates a nitrene that rapidly cyclizes to form carbazole. nih.gov

For this compound, the nitrene formed is 2,4-difluorophenyl nitrene. If this moiety is part of a larger molecule with an ortho-substituent, intramolecular reactions are highly probable. For example, if an ortho-alkenyl or ortho-aryl group is present, the nitrene can undergo cyclization to form fused heterocyclic systems. The fluorine atom at the 2-position can sterically and electronically influence the regioselectivity and rate of this cyclization.

While specific examples for substrates derived from this compound are specialized, the general principle is well-established. The reaction proceeds via the attack of the electron-deficient nitrene onto an adjacent π-system (like a phenyl ring or a double bond) or through a C-H insertion reaction if an alkyl chain is appropriately located.

Radical Cascade Reactions Utilizing Aryl Azides as Radical Acceptors

Aryl azides are versatile participants in radical cascade reactions, where they can act as precursors to nitrogen-centered radicals or as radical acceptors. These cascades involve a sequence of intramolecular (and sometimes intermolecular) radical reactions, leading to the rapid construction of complex molecular architectures from simple starting materials.

Construction of Nitrogen Heterocycles (e.g., Indoles, Quinolines)

A significant application of radical cascades involving aryl azides is the synthesis of nitrogen heterocycles like indoles. A notable approach involves the use of ortho-azidoallylbenzenes. nih.gov In these systems, a radical initiator (e.g., triethylborane) generates a radical that adds to the terminal carbon of the allyl group. This is followed by a tandem radical cyclization sequence. The newly formed carbon-centered radical attacks the internal nitrogen of the azide group, displacing N₂ and forming a five-membered ring. The resulting nitrogen-centered radical is then quenched to afford an indoline (B122111). nih.gov

The final step to achieve the aromatic indole (B1671886) is a simple oxidation of the indoline intermediate, for which reagents like manganese dioxide are effective. nih.gov This strategy provides a modular and efficient route to substituted indoles, a core structure in many pharmaceuticals and natural products.

Table 2: Example of Radical Cascade for Indoline Synthesis

| Starting Material Class | Key Reaction Steps | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| ortho-Azidoallylbenzenes | 1. Radical Initiation 2. Tandem Radical Addition/Cyclization 3. N₂ Extrusion | Indoline | Indole (after oxidation) | nih.gov |

Although this example uses an allyl substituent, the principle can be extended to other unsaturated systems to construct different heterocyclic rings, such as quinolines, by varying the length and nature of the side chain.

Mechanistic Aspects of Radical Cyclizations

The mechanism of radical cyclizations is governed by a set of principles known as Baldwin's rules, which predict the favorability of different ring-closing pathways. For radical cyclizations, the attack of a radical on a multiple bond can be either exo or endo. wikipedia.org In an exo cyclization, the newly formed radical center is external to the ring being formed, while in an endo cyclization, it becomes part of the ring. wikipedia.org For the formation of five- and six-membered rings, exo cyclizations are generally much faster and kinetically favored over endo pathways. wikipedia.org

In the context of the indole synthesis described above, the cyclization of the hex-5-enyl type radical onto the azide is a 5-exo cyclization, which is a highly favored process. The reaction cascade begins with the generation of a radical which adds to the substrate. The key cyclization step involves the attack of the resulting carbon-centered radical onto the azide. Detailed mechanistic studies, often supported by computational chemistry, on similar azide-based cyclization cascades have shown that the process can proceed through diradical intermediates. nih.gov The reaction pathway typically involves:

Radical Generation: An initial radical is formed from an initiator.

Intermolecular Addition: The radical adds to an unsaturated bond on the substrate.

Intramolecular Cyclization: The newly formed radical attacks the azide group in an exo fashion.

Denitrogenation: The resulting intermediate rapidly loses a molecule of dinitrogen (N₂), which is a strong thermodynamic driving force for the reaction, to generate a nitrogen-centered radical.

Radical Quenching: The nitrogen radical is trapped (e.g., by hydrogen atom abstraction from the solvent or a donor molecule) to yield the final heterocyclic product.

The high efficiency of these cascade reactions stems from the fact that each step is typically fast and irreversible, particularly the N₂ extrusion, which drives the reaction equilibrium toward the products.

Applications of 1 Azido 2,4 Difluorobenzene in Complex Molecular Architecture

1-Azido-2,4-difluorobenzene is a versatile chemical intermediate whose unique structural features—a reactive azide (B81097) group and an electron-deficient difluorinated aromatic ring—make it a valuable component in the construction of complex molecules. Its applications span organic synthesis, materials science, and chemical biology, where it serves as a foundational block for creating molecules with specialized functions.

Spectroscopic and Mechanistic Characterization of 1 Azido 2,4 Difluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-azido-2,4-difluorobenzene. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a comprehensive picture of the molecule's atomic arrangement and electronic environment can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically observed between 6.5 and 8.0 ppm. libretexts.org The three protons on the benzene (B151609) ring are chemically non-equivalent, leading to three distinct and complex signals. The electron-withdrawing nature of the two fluorine atoms and the azide (B81097) group deshields these protons, shifting their resonances downfield. libretexts.org

The splitting pattern of these signals is intricate due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling. Each proton signal appears as a complex multiplet. For instance, the proton at C5 will be coupled to the proton at C6 and the fluorine at C4, while the proton at C3 is coupled to the fluorine atoms at C2 and C4. These overlapping multiplets require advanced NMR techniques or simulation for complete assignment. The typical chemical shift for aromatic protons is in the range of 7.0-7.4 ppm. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

In the ¹³C NMR spectrum, six distinct signals are expected for the six unique carbon atoms of the aromatic ring. The chemical shifts are significantly influenced by the attached substituents. The carbons directly bonded to the fluorine atoms (C2 and C4) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which can be in the range of 230-250 Hz, and their signals appear as doublets. thieme-connect.deresearchgate.net These carbons are also shifted significantly downfield. Carbons adjacent to the fluorinated positions will show smaller two-bond (²JCF) and three-bond (³JCF) couplings. The carbon atom attached to the azide group (C1) also has a characteristic chemical shift influenced by the nitrogen atoms.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H-3 | ~7.0 - 7.5 | ddd (JH-H, JH-F) |

| H-5 | ~7.0 - 7.5 | ddd (JH-H, JH-F) | |

| H-6 | ~7.0 - 7.5 | ddd (JH-H, JH-F) | |

| ¹³C | C-1 | ~130 - 140 | m |

| C-2 | ~155 - 165 | d, ¹JCF ≈ 240-250 Hz | |

| C-3 | ~105 - 115 | dd, ²JCF, ³JCF | |

| C-4 | ~155 - 165 | d, ¹JCF ≈ 240-250 Hz | |

| C-5 | ~115 - 125 | dd, ²JCF, ³JCF | |

| C-6 | ~110 - 120 | d, ³JCF | |

| ¹⁹F | F (at C2) | ~ -110 to -130 | dd (JF-F, JF-H) |

| F (at C4) | ~ -100 to -120 | dd (JF-F, JF-H) |

Note: The values in this table are approximate and based on typical ranges for similar fluorinated aromatic compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Effects

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts, which can span over 800 ppm. wikipedia.org For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts of these fluorine nuclei are sensitive to the electronic effects of the substituents on the ring. wikipedia.org For fluorobenzenes, these shifts typically appear between -100 and -130 ppm relative to CFCl₃. slideshare.net

The signals will not be simple singlets; they will show coupling to each other (³JFF) and to the nearby aromatic protons (JHF), resulting in complex multiplets, likely doublet of doublets. wikipedia.orgcore.ac.uk The magnitude of these coupling constants provides valuable information about the through-bond and through-space relationships between the coupled nuclei.

Infrared (IR) Spectroscopy for Azide and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying specific functional groups within a molecule. In the case of this compound, the most prominent and diagnostic feature in its IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (–N₃) group. This peak is typically found in a relatively clear region of the spectrum, between 2100 and 2180 cm⁻¹. researchgate.netresearchgate.net The presence of this intense band is a definitive indicator of the azide functionality. nih.gov

Other significant absorptions include those related to the difluorinated aromatic ring. The C-F stretching vibrations give rise to strong bands, typically in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching appears above 3000 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Azide (N≡N) | 2100 - 2180 | Strong, Sharp |

| Symmetric Stretch | Azide (N-N) | ~1300 | Weak |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 | Medium to Strong |

| C-F Stretch | Ar-F | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. For this compound (C₆H₃F₂N₃), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 155.03.

A characteristic fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. chemguide.co.uknih.gov This fragmentation results in a prominent peak at M-28 (m/z ≈ 127), corresponding to the formation of a highly reactive difluorophenylnitrene radical cation. This is often the base peak in the spectrum of aryl azides. chemguide.co.uk Subsequent fragmentation of this nitrene intermediate can occur, potentially through ring-expansion followed by the loss of species like HCN (27 Da), leading to further fragment ions. libretexts.orgyoutube.com

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 155 | [C₆H₃F₂N₃]⁺ (Molecular Ion) | Represents the intact molecule. |

| 127 | [C₆H₃F₂N]⁺ | Loss of N₂ from the molecular ion. Often the base peak. |

| 100 | [C₅H₂F₂]⁺ | Loss of HCN from the [M-N₂]⁺ fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds, though less likely here without rearrangement. |

Advanced Spectroscopic Techniques in Reaction Monitoring

The reactivity of the azide group in this compound, particularly in cycloaddition reactions like the "click" reaction, can be monitored in real-time using advanced spectroscopic methods. Techniques such as in-situ NMR and IR spectroscopy allow for the tracking of reactant consumption and product formation without the need for sample isolation. nih.govresearchgate.net

For example, when this compound participates in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), the reaction progress can be followed by:

IR Spectroscopy : Monitoring the disappearance of the sharp, intense azide stretching band around 2100-2180 cm⁻¹. researchgate.net

NMR Spectroscopy : Observing the decrease in the intensity of the ¹H or ¹⁹F NMR signals corresponding to the starting azide and the simultaneous appearance of new signals corresponding to the triazole product. nih.govnih.gov Hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can be employed to enhance the sensitivity of NMR, allowing for the monitoring of reactions at very low concentrations. researchgate.netnih.gov

These real-time monitoring techniques are invaluable for mechanistic studies, enabling the determination of reaction kinetics and the identification of transient intermediates, thereby providing a deeper understanding of the reaction pathways involving this compound. nih.gov Two-dimensional IR spectroscopy can also be used to study vibrational coupling and solvent dynamics around the azide probe. nih.gov

Theoretical and Computational Chemistry Studies of 1 Azido 2,4 Difluorobenzene

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like 1-azido-2,4-difluorobenzene at a quantum mechanical level. These theoretical studies offer insights that complement experimental findings, helping to predict chemical behavior and guide the design of new reactions.

Future Research Directions and Unexplored Reactivity

Novel Transformations of 1-Azido-2,4-difluorobenzene

While the 1,3-dipolar cycloaddition of azides with alkynes to form triazoles is a well-established and powerful transformation, the future of this compound chemistry lies in exploring less conventional reactivity. The electron-withdrawing nature of the difluorinated phenyl ring is expected to modulate the reactivity of the azide (B81097) group, opening doors to new chemical transformations.

One promising area is the investigation of its photochemical reactivity. Upon photolysis, aryl azides are known to extrude nitrogen gas to form highly reactive nitrene intermediates. In the case of this compound, the resulting 2,4-difluorophenylnitrene could undergo a variety of interesting reactions. For instance, intramolecular C-H insertion reactions could lead to the formation of novel fluorinated heterocyclic systems. Furthermore, intermolecular reactions with various trapping agents, such as alkenes and amines, could provide access to a diverse range of difluorinated aziridines and anilines, respectively. The fluorine substituents are expected to influence the stability and reactivity of the nitrene, potentially suppressing undesirable side reactions like ring expansion. nih.gov

Another avenue for exploration is the participation of this compound in multicomponent reactions (MCRs). MCRs are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. The development of novel MCRs involving this compound could provide rapid access to libraries of complex fluorinated molecules with potential applications in medicinal chemistry and materials science.

Finally, the azide group itself can act as a directing group in transition metal-catalyzed C-H functionalization reactions. This would allow for the selective introduction of functional groups at positions ortho to the azide, providing a powerful tool for the synthesis of highly substituted difluorobenzene derivatives.

Integration into Emerging Synthetic Methodologies

The unique properties of this compound make it an ideal candidate for integration into a variety of emerging synthetic methodologies. "Click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and easy to perform, is a prime example. The azide-alkyne cycloaddition is the cornerstone of click chemistry, and this compound is a valuable building block for the synthesis of fluorinated 1,2,3-triazoles. These triazoles are known to be stable and are often found as core structures in pharmaceuticals and functional materials. For example, this compound has been utilized in the synthesis of pyrrolopyrimidines as potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR), highlighting its potential in drug discovery. researchgate.netmdpi.com

Beyond traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC), the development of ruthenium-catalyzed versions (RuAAC) allows for the synthesis of different triazole regioisomers. Exploring the reactivity of this compound in RuAAC reactions would provide access to a wider range of fluorinated triazole derivatives with potentially different biological activities.

Furthermore, the field of bioconjugation is rapidly expanding, and the azide group is a key functional handle for the labeling of biomolecules. The difluorophenyl group can act as a valuable 19F NMR tag for in vitro and in vivo imaging studies. Therefore, developing methods to incorporate this compound into biomolecules is a promising area of research.

Exploration of New Catalytic Systems for Azide Reactivity

The development of new catalytic systems is crucial for unlocking the full potential of this compound. While copper and ruthenium catalysts are well-established for azide-alkyne cycloadditions, there is a growing interest in developing catalysts based on other metals, as well as organocatalysts, to achieve novel reactivity and selectivity.

For instance, gold and silver catalysts have shown promise in promoting cycloaddition reactions and other transformations of azides. Investigating the use of these catalysts with this compound could lead to the discovery of new reaction pathways and the synthesis of novel fluorinated compounds.

Organocatalysis, which utilizes small organic molecules as catalysts, offers several advantages over metal-based catalysis, including lower toxicity and cost. The development of organocatalytic methods for the transformation of this compound, such as phosphine-catalyzed Staudinger reactions or amine-catalyzed cycloadditions, would be a significant advancement in the field.

Moreover, the combination of photochemistry and catalysis, known as photocatalysis, could open up new avenues for the reactivity of this compound. Photocatalytic systems could enable the generation of the highly reactive nitrene intermediate under mild conditions, allowing for more controlled and selective reactions.

Advanced Computational Design of Derivatives with Tunable Properties

Computational chemistry provides a powerful tool for the rational design of this compound derivatives with specific, tunable properties. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the molecule and to predict its reactivity in various chemical transformations.

By systematically modifying the substitution pattern on the phenyl ring, it is possible to fine-tune the electronic properties of the molecule. For example, the introduction of additional electron-withdrawing or electron-donating groups could modulate the reactivity of the azide group and the stability of the corresponding nitrene intermediate. Computational studies can guide the selection of substituents to achieve desired outcomes, such as enhanced reaction rates or altered regioselectivity in cycloaddition reactions.

Furthermore, computational methods can be used to design derivatives with specific photophysical properties. For example, by extending the conjugation of the aromatic system, it may be possible to shift the absorption wavelength of the molecule, making it suitable for different photochemical applications.

Finally, molecular modeling and docking studies can be used to design derivatives of this compound with specific biological activities. By understanding the interactions of these molecules with biological targets, such as enzymes or receptors, it is possible to design new drug candidates with improved efficacy and selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.